Epiisopodophyllotoxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

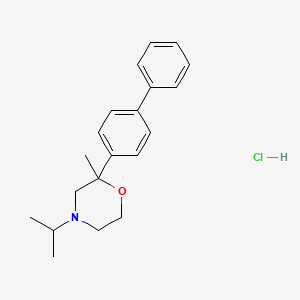

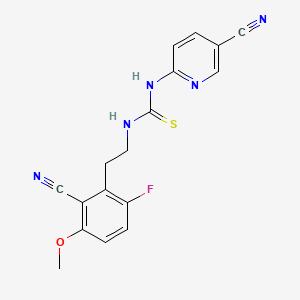

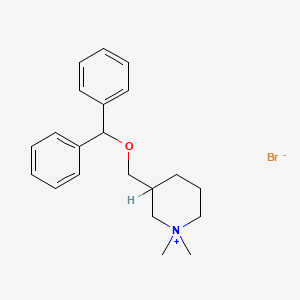

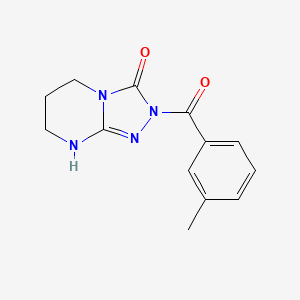

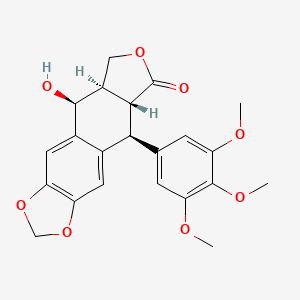

Epiisopodophyllotoxin is a naturally occurring lignan derived from the roots of the American Mayapple plant (Podophyllum peltatum). It is a stereoisomer of podophyllotoxin, which is known for its significant cytotoxic activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of epiisopodophyllotoxin typically involves a multi-step process. One common method starts with 6-bromopiperonal dimethyl acetal, which undergoes a Diels-Alder reaction with dimethyl fumarate to form the carbon skeleton of this compound. This intermediate is then converted through a series of steps, including lactonization using dicyclohexylcarbodiimide (DCC) as the activating agent .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnological methods, such as multi-enzyme cascades in Escherichia coli, have shown promise in producing this compound and its derivatives more sustainably .

Análisis De Reacciones Químicas

Types of Reactions

Epiisopodophyllotoxin undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives.

Reduction: Reduction of specific functional groups.

Substitution: Introduction of different substituents to modify its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as etoposide and teniposide, which are used in cancer treatment .

Aplicaciones Científicas De Investigación

Epiisopodophyllotoxin has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various derivatives with potential pharmacological activities.

Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.

Medicine: Its derivatives, such as etoposide and teniposide, are used as chemotherapeutic agents for treating cancers like small cell lung cancer and bladder cancer

Mecanismo De Acción

Epiisopodophyllotoxin and its derivatives exert their effects primarily by inhibiting the enzyme topoisomerase II. This inhibition leads to the induction of DNA breaks and cell cycle arrest at the G2/M phase, ultimately resulting in cell death. The molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .

Comparación Con Compuestos Similares

Similar Compounds

Podophyllotoxin: The parent compound with similar cytotoxic activity.

Etoposide: A derivative used in cancer treatment.

Teniposide: Another derivative with chemotherapeutic applications.

Uniqueness

Epiisopodophyllotoxin is unique due to its specific stereochemistry, which influences its biological activity and potential therapeutic applications. Its trans relationship between the aryl substituent and the lactone carbonyl group distinguishes it from podophyllotoxin, which has a cis arrangement .

Propiedades

Número CAS |

55568-79-1 |

|---|---|

Fórmula molecular |

C22H22O8 |

Peso molecular |

414.4 g/mol |

Nombre IUPAC |

(5S,5aR,8aR,9S)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1 |

Clave InChI |

YJGVMLPVUAXIQN-XCXWGBRNSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.